1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate

Description

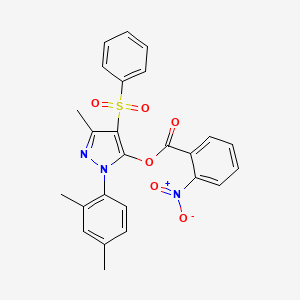

The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a pyrazole derivative featuring a 2,4-dimethylphenyl group at position 1, a methyl group at position 3, a phenylsulfonyl group at position 4, and a 2-nitrobenzoate ester at position 5 of the pyrazole ring. The phenylsulfonyl group enhances electron-withdrawing properties, while the 2-nitrobenzoate ester contributes to steric and electronic modulation .

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-13-14-21(17(2)15-16)27-24(34-25(29)20-11-7-8-12-22(20)28(30)31)23(18(3)26-27)35(32,33)19-9-5-4-6-10-19/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXRKPPDDCGZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H18N4O4S

- Molecular Weight : 382.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function through the following mechanisms:

- Enzyme Inhibition : Compounds in the pyrazole class often inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to modulation of various biological processes such as inflammation and cell proliferation.

- Antioxidant Properties : The presence of nitro and sulfonyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Biological Activity Overview

The compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study demonstrated that derivatives of pyrazole compounds could significantly reduce inflammation in animal models by inhibiting COX-2 enzyme activity. The IC50 values for related compounds in inhibiting COX-2 were reported as low as 0.5 μM, indicating potent anti-inflammatory properties . -

Antioxidant Activity :

Molecular docking studies revealed that the compound could effectively bind to antioxidant enzymes, enhancing their activity and providing protective effects against oxidative damage . -

Anticancer Potential :

In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparative analysis with similar pyrazole compounds was conducted:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.5 | Anti-inflammatory |

| 5-Amino-1-(2,4-dimethylphenyl)-3-methylpyrazole | 0.8 | Antioxidant |

| N-phenyl-1-(phenylsulfonyl)-1H-triazol-3-amine | 0.6 | Anticancer |

Scientific Research Applications

The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a notable member of the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its scientific research applications, highlighting its anti-inflammatory, anticancer, and antioxidant properties through documented studies and data tables.

Overview

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₈N₂O₄S

- Molecular Weight : 366.42 g/mol

- Solubility : Soluble in organic solvents

Anti-inflammatory Properties

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Study: Inhibition of Edema

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds similar to this one significantly reduced edema in animal models. The mechanism was attributed to COX inhibition and decreased cytokine release.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Induction of Apoptosis

A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death and suggested further exploration of the compound's structure for enhanced efficacy.

Antioxidant Effects

Molecular docking studies have demonstrated that pyrazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Summary of Findings

The compound exhibits promising therapeutic potentials across various domains:

| Application | Findings |

|---|---|

| Anti-inflammatory | Significant reduction in edema via COX inhibition |

| Anticancer | Induction of apoptosis in breast cancer cells |

| Antioxidant | Effective scavenging of free radicals |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ()

- Key Differences :

- Substituents: 4-Methylphenyl (vs. 2,4-dimethylphenyl) at position 1 and phenyl (vs. methyl) at position 3.

- Ester Group: 4-Nitrobenzenesulfonate (vs. 2-nitrobenzoate).

- Implications: The 4-nitrobenzenesulfonate group may exhibit stronger hydrogen-bonding capacity due to the sulfonate’s higher acidity compared to the benzoate ester.

[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate ()

- Key Differences :

- Sulfanyl (S–) vs. sulfonyl (SO₂–) group at position 4.

- 2,6-Difluorobenzoate (vs. 2-nitrobenzoate) ester.

- Implications: The sulfanyl group is less electron-withdrawing than sulfonyl, which may reduce metabolic stability but improve lipophilicity.

Pyrazolone Derivatives with Hydrazone Moieties ()

- Key Features: Derivatives like (Z)-1-(2-naphthoyl)-4-(2-(2,4-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one exhibit anti-depressant activity.

- Comparison :

Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Inhibitors ()

- Relevance: Pyrazole-based inhibitors like {4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol highlight the role of fluorophenyl groups in enhancing target binding.

- Comparison :

Tabulated Comparison of Key Compounds

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate?

The synthesis typically involves multi-step protocols, including condensation, sulfonation, and esterification. For example, analogous pyrazole derivatives are synthesized via a 1,5-diarylpyrazole core template, starting with alcohol intermediates and proceeding through sequential functionalization (e.g., methoxy/fluorine substitutions) . Key steps include regioselective cyclization using reagents like phosphorus oxychloride and purification via column chromatography. Reaction monitoring by TLC and NMR ensures intermediate fidelity.

Q. Which analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (XRD) is definitive for confirming molecular geometry, as demonstrated for structurally similar pyrazole sulfonates . Complementary methods include:

- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹).

- NMR : H and C NMR resolve substituent positions (e.g., aromatic protons and methyl groups).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address regiochemical challenges during pyrazole ring functionalization?

Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., sulfonyl) at the 4-position direct electrophilic attacks to specific sites. Computational modeling (DFT) predicts reactive sites, while controlled reaction conditions (e.g., low temperature for nitration) minimize side products. Evidence from analogous compounds suggests using protecting groups for sensitive functionalities .

Q. What strategies resolve contradictions in spectral data for sulfonamide-containing intermediates?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic effects like rotamerism in sulfonamide groups. Variable-temperature NMR and 2D-COSY experiments clarify conformational exchange. For instance, sulfonyl protons in related compounds exhibit broadened peaks at room temperature but resolve at −40°C .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Systematic replacement of the 2-nitrobenzoate or phenylsulfonyl groups with bioisosteres (e.g., trifluoromethyl, methoxy).

- Biological assays : Prioritize targets based on structural analogs (e.g., kinase inhibition for sulfonamide-pyrazoles).

- Computational docking : Predict binding affinities using software like AutoDock, referencing crystallographic data for receptor alignment .

Q. What methodologies mitigate solubility challenges in formulation for biological testing?

The nitro and sulfonyl groups contribute to hydrophobicity. Strategies include:

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% v/v).

- Salt formation : React with sodium bicarbonate to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes, as validated for sulfonamide derivatives .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting bioactivity data across different assay models?

Contradictions may stem from assay-specific conditions (e.g., cell membrane permeability, serum protein binding). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based readouts). Cross-reference with structurally validated analogs to identify scaffold-specific trends .

Q. What experimental controls are essential for stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.